![molecular formula C8H13FO B15310685 (6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)
(6-Fluorospiro[3.3]heptan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-fluorospiro[33]heptan-2-yl}methanol is a chemical compound with the molecular formula C8H13FO It is characterized by a spirocyclic structure, which includes a fluorine atom and a hydroxyl group attached to a heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-fluorospiro[3.3]heptan-2-yl}methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of fluorine gas or a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of {6-fluorospiro[3.3]heptan-2-yl}methanol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
{6-fluorospiro[3.3]heptan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
{6-fluorospiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-fluorospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- {6-chlorospiro[3.3]heptan-2-yl}methanol
- {6-bromospiro[3.3]heptan-2-yl}methanol
- {6-iodospiro[3.3]heptan-2-yl}methanol
Uniqueness
{6-fluorospiro[3.3]heptan-2-yl}methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13FO |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
(2-fluorospiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C8H13FO/c9-7-3-8(4-7)1-6(2-8)5-10/h6-7,10H,1-5H2 |
InChI Key |
LFXODUDLYAZDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


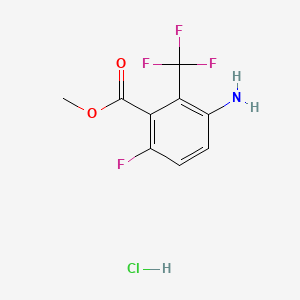
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
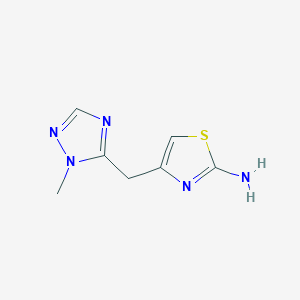
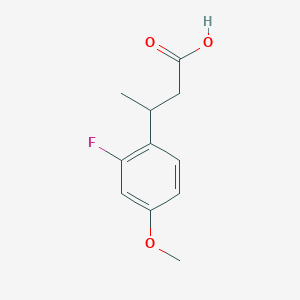
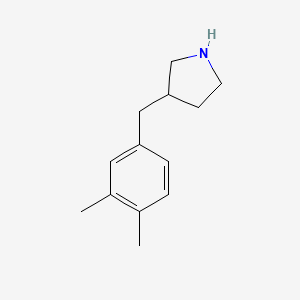
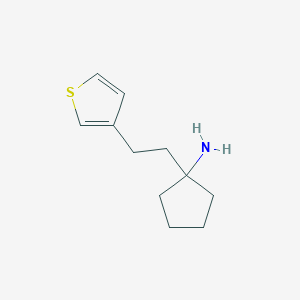


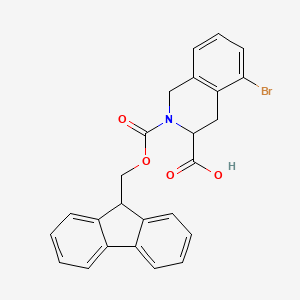
![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
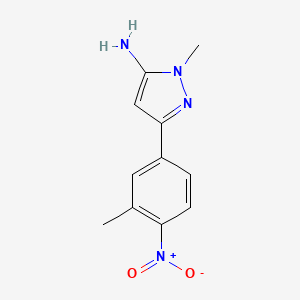

![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
